10-Methylicosane
Description
10-Methylicosane (CAS 54833-23-7) is a branched alkane with the molecular formula C₂₁H₄₄ and a molecular weight of 296.57 g/mol . Its structure consists of a 20-carbon eicosane backbone with a methyl group substituted at the 10th carbon. This branching imparts distinct physical and chemical properties compared to linear alkanes and other branched isomers. The compound has been identified in natural volatile oils, such as Chrysanthemum morifolium essential oil, albeit at low concentrations (~0.163%) , and in oxidation studies of infant nutrition packages, where its levels increased during oxidative processes .
Properties
CAS No. |
54833-23-7 |
|---|---|
Molecular Formula |
C21H44 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
10-methylicosane |
InChI |
InChI=1S/C21H44/c1-4-6-8-10-12-14-16-18-20-21(3)19-17-15-13-11-9-7-5-2/h21H,4-20H2,1-3H3 |
InChI Key |
BFAGLVWBOUDHBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylicosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where eicosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position.
Industrial Production Methods
Industrial production of 10-Methylicosane may involve catalytic hydrogenation of unsaturated precursors or the use of advanced techniques like gas-phase alkylation. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems for precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
10-Methylicosane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Although already a saturated hydrocarbon, it can undergo further hydrogenation under specific conditions.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 10-chloro-10-methylicosane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon are used for hydrogenation.
Substitution: Halogenation often involves reagents like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Further saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
10-Methylicosane has several applications in scientific research:
Mechanism of Action
The mechanism by which 10-Methylicosane exerts its effects is primarily through its physical and chemical properties. In biological systems, it interacts with cell membranes and proteins, influencing processes like signaling and barrier function. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 10-Methylicosane with structurally analogous branched alkanes:
Key Observations:
Chemical Behavior Under Oxidation
A study tracking volatile compounds during lipid oxidation revealed contrasting trends for 10-Methylicosane and other branched alkanes :
| Compound | Initial Concentration (μg/g) | Concentration After Oxidation (μg/g) | Change (%) |
|---|---|---|---|
| 10-Methylicosane | 0.19 ± 0.02 | 0.34 ± 0.24 | +79% |
| 2-Methyldodecane | 0.32 ± 0.05 | 0.21 ± 0.01 | -34% |
| 5-Ethyl-5-methyldecane | 0.19 ± 0.05 | 0.12 ± 0.09 | -37% |
Interpretation:
- Shorter branched alkanes (e.g., 2-Methyldodecane) degrade, likely due to preferential breakdown of less stable structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
